molecular formula C16H14BrClO3 B5500862 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B5500862
M. Wt: 369.6 g/mol
InChI Key: QPVUTZBRAILRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the following steps:

    Chlorobenzylation: The attachment of a chlorobenzyl group to the benzaldehyde ring.

    Ethoxylation: The addition of an ethoxy group to the benzaldehyde ring.

These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethoxy groups can influence its reactivity and binding affinity to various biological molecules. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-[(4-chlorobenzyl)oxy]-benzaldehyde
  • 4-bromo-3-[(3-chlorobenzyl)oxy]-benzaldehyde
  • 3-chloro-4-[(3-bromobenzyl)oxy]-benzaldehyde

Uniqueness

3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and ethoxy groups on the benzaldehyde ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUTZBRAILRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.